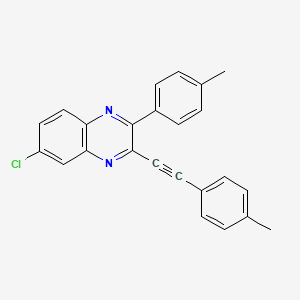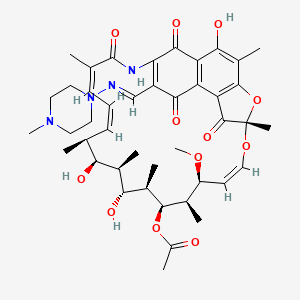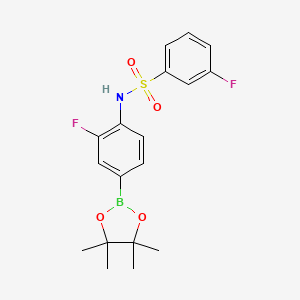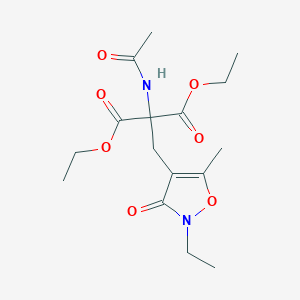
CID 87063394
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline powder that is soluble in organic solvents. This compound is commonly used in various industrial applications, including as a lubricant, emulsifying agent, and dispersing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium octanoate can be synthesized by mixing octanoic acid with calcium carbonate and water. The mixture is then subjected to a reflux reaction, followed by filtration and drying to obtain a mixture of calcium octanoate and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and the filtrate is evaporated to dryness to obtain pure calcium octanoate .
Industrial Production Methods
In industrial settings, the synthesis of calcium octanoate often involves the reaction of octanoic acid with calcium hydroxide or calcium oxide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the formation of calcium octanoate. The product is then purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Substitution: Various substituted calcium salts depending on the reagents used.
Applications De Recherche Scientifique
Calcium octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in cellular processes involving calcium signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary supplement.
Industry: Employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes.
Mécanisme D'action
Calcium octanoate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The octanoate component facilitates the transport and solubility of calcium ions, enhancing their bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium acetate
- Calcium gluconate
- Calcium lactate
Uniqueness
Calcium octanoate is unique due to its solubility in organic solvents and its ability to act as both a calcium source and an organic acid. This dual functionality makes it particularly useful in applications requiring non-aqueous solubility and specific chemical reactivity .
Propriétés
Numéro CAS |
6107-56-8 |
|---|---|
Formule moléculaire |
C8H16CaO2 |
Poids moléculaire |
184.29 g/mol |
Nom IUPAC |
calcium;octanoate |
InChI |
InChI=1S/C8H16O2.Ca/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
Clé InChI |
UZYXHGXBGFRTHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.[Ca] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)




![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)



![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
